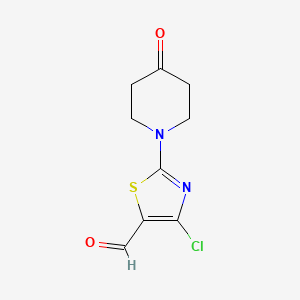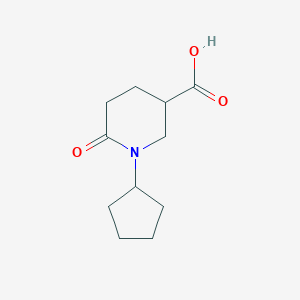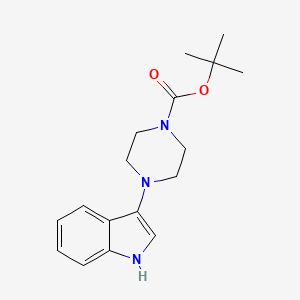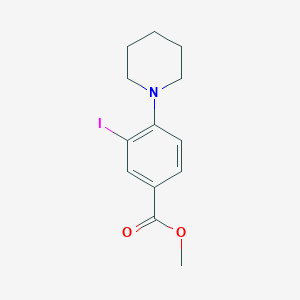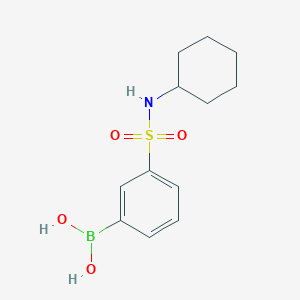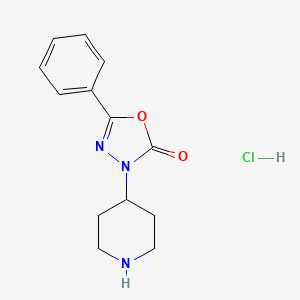
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride
Overview
Description
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as PPOP and has a molecular formula of C14H17ClN4O2.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1,3,4-Oxadiazole compounds, including derivatives similar to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, have been extensively researched for their antimicrobial properties. Studies have demonstrated that these compounds exhibit moderate to significant antibacterial activity against various strains of bacteria (Khalid et al., 2016). Another research focused on the synthesis and biological evaluation of similar compounds, which were screened against butyrylcholinesterase (BChE) enzyme, showing potential for treating diseases related to enzyme inhibition (Khalid et al., 2016).
Tuberculostatic Activity
Compounds containing the 1,3,4-oxadiazole structure have been evaluated for their potential in treating tuberculosis. A study synthesized derivatives that were tested in vitro for their tuberculostatic activity, with promising results (Foks et al., 2004).
Chemical Stability and Reactivity
The chemical stability of 1,3,4-oxadiazole derivatives, including those structurally related to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, has been a subject of study. Research has investigated their reactivity, particularly in the context of Boulton–Katritzky rearrangement, which affects their stability and potential applications in medicinal chemistry (Kayukova et al., 2018).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been screened for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study found that these compounds exhibit varying degrees of efficacy in scavenging different free radicals (Mallesha et al., 2014).
Anticancer Potential
The potential anticancer properties of 1,3,4-oxadiazole derivatives have been explored. Research has indicated that certain derivatives induce apoptosis in cancer cells and could serve as leads for the development of new anticancer agents (Zhang et al., 2005).
properties
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVSRKHGSNETCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



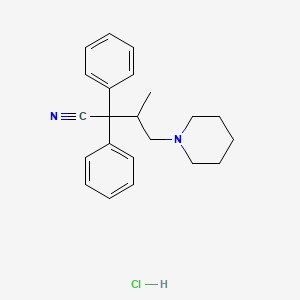
![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
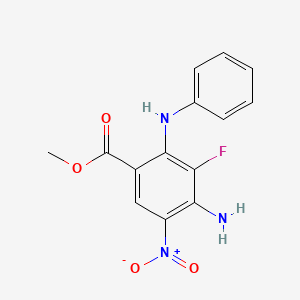
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
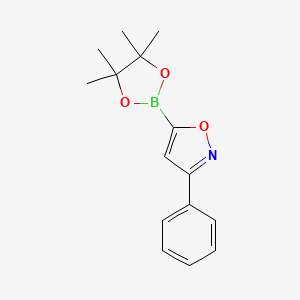
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
